
Application Notes and Protocols for L-736380 in
In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: L-736380

Cat. No.: B1674059 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
L-736380 is a potent and selective non-peptide antagonist of the cholecystokinin B (CCK-B)

receptor, also known as the cholecystokinin 2 receptor (CCK2R). It exhibits high affinity for the

CCK-B receptor with an IC50 of 0.054 nM, showing significant selectivity over the CCK-A

receptor (IC50 = 400 nM)[1]. The CCKergic system, particularly the CCK2R, is implicated in a

variety of physiological and pathological processes, including anxiety, pain perception, and

gastric acid secretion. These application notes provide detailed protocols for utilizing L-736380
in various in vivo models to investigate its therapeutic potential.

Mechanism of Action and Signaling Pathway
The CCK2R is a G-protein coupled receptor (GPCR) that is primarily coupled to the Gq alpha

subunit. Upon binding of its endogenous ligands, cholecystokinin (CCK) or gastrin, the CCK2R

activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate

(PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of

intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein

kinase C (PKC). This signaling cascade can lead to various cellular responses, including

neurotransmitter release and changes in gene expression. L-736380 acts by competitively

binding to the CCK2R, thereby blocking the downstream signaling initiated by CCK or gastrin.
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CCK2R Signaling Pathway and L-736380 Inhibition.

Quantitative Data Summary
The following tables summarize key quantitative data for L-736380 from in vivo and ex vivo

studies.

Table 1: Receptor Binding Affinity and In Vivo Potency

Parameter Value Species Assay Reference

IC50 (CCK-B) 0.054 nM -
Receptor Binding

Assay
[1]

IC50 (CCK-A) 400 nM -
Receptor Binding

Assay
[1]

ID50 0.064 mg/kg Rat

Inhibition of

Gastric Acid

Secretion

[1]

ED50 1.7 mg/kg Mouse

Ex vivo

[125I]CCK-8S

Binding in Brain

[1]
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Experimental Protocols
Assessment of Anxiolytic-like Activity using the
Elevated Plus Maze (EPM)
The Elevated Plus Maze is a widely used behavioral assay to assess anxiety-like behaviors in

rodents. The test is based on the conflict between the animal's natural tendency to explore a

novel environment and its aversion to open, elevated spaces.

Materials:

Elevated Plus Maze apparatus

L-736380

Vehicle (e.g., 0.1% DMSO in saline)

Rodents (mice or rats)

Video tracking software (optional, but recommended)

Procedure:

Habituation: Acclimate the animals to the testing room for at least 1 hour before the

experiment.

Drug Administration:

Prepare a solution of L-736380 in the chosen vehicle. While a specific dose for L-736380
in the EPM is not readily available in the literature, a starting dose of 1 mg/kg

(intraperitoneal, i.p.) can be used based on studies with other selective CCK2R

antagonists like Ly225910.

Administer L-736380 or vehicle to the animals 30 minutes before testing.

Testing:

Place the animal in the center of the EPM, facing one of the open arms.
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Allow the animal to freely explore the maze for 5 minutes.

Record the session using a video camera.

Data Analysis:

Score the following parameters:

Time spent in the open arms

Time spent in the closed arms

Number of entries into the open arms

Number of entries into the closed arms

An increase in the time spent and/or the number of entries into the open arms is indicative

of an anxiolytic-like effect.
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Elevated Plus Maze Experimental Workflow.
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Evaluation of Antinociceptive Effects using the Hot Plate
Test
The hot plate test is a common method to assess the central analgesic activity of

pharmacological compounds. The test measures the latency of the animal's response to a

thermal stimulus.

Materials:

Hot plate apparatus

L-736380

Vehicle (e.g., 0.1% DMSO in saline)

Rodents (mice or rats)

Timer

Procedure:

Apparatus Setup: Set the temperature of the hot plate to a constant, non-injurious

temperature (e.g., 55 ± 0.5°C).

Baseline Measurement: Place each animal on the hot plate and record the baseline latency

to a nociceptive response (e.g., licking of the hind paw or jumping). A cut-off time (e.g., 30-60

seconds) should be established to prevent tissue damage.

Drug Administration:

Prepare a solution of L-736380 in the chosen vehicle.

Administer L-736380 or vehicle to the animals (e.g., intraperitoneally). A range of doses

can be tested to establish a dose-response relationship.

Post-Treatment Measurement: At various time points after drug administration (e.g., 30, 60,

90, and 120 minutes), place the animals back on the hot plate and measure the response

latency.
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Data Analysis:

Calculate the percentage of the maximal possible effect (%MPE) for each animal at each

time point using the following formula: %MPE = [(Post-drug latency - Pre-drug latency) /

(Cut-off time - Pre-drug latency)] x 100

An increase in the response latency or %MPE indicates an antinociceptive effect.
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Hot Plate Test Experimental Workflow.

Measurement of Gastric Acid Secretion Inhibition in
Anesthetized Rats
This protocol is designed to assess the inhibitory effect of L-736380 on gastric acid secretion in

a pylorus-ligated rat model.

Materials:

L-736380

Vehicle (e.g., saline)

Anesthetic (e.g., urethane)

Surgical instruments

pH meter or autotitrator

Male Wistar rats (fasted for 18-24 hours with free access to water)

Procedure:

Animal Preparation:

Anesthetize the fasted rat (e.g., with urethane, 1.25 g/kg, i.p.).

Perform a midline laparotomy to expose the stomach.

Ligate the pylorus at the junction of the stomach and duodenum.

Drug Administration:

Administer L-736380 or vehicle intravenously (i.v.) or intraduodenally (i.d.). The reported

ID50 for L-736380 in rats is 0.064 mg/kg[1].

Gastric Juice Collection:
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Close the abdominal incision.

After a set period (e.g., 4 hours), euthanize the animal.

Carefully clamp the esophagus and remove the stomach.

Collect the gastric contents into a graduated centrifuge tube.

Analysis of Gastric Secretion:

Measure the volume of the gastric juice.

Centrifuge the gastric contents to remove any solid debris.

Determine the acid concentration of the supernatant by titrating with 0.01 N NaOH to a pH

of 7.0.

Data Analysis:

Calculate the total acid output (μEq/4h).

Compare the total acid output in the L-736380-treated groups to the vehicle-treated

control group to determine the percentage of inhibition.
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Gastric Acid Secretion Inhibition Experimental Workflow.

Conclusion
L-736380 is a valuable pharmacological tool for investigating the role of the CCK2R in various

physiological and pathological conditions. The protocols outlined in these application notes

provide a framework for conducting in vivo studies to evaluate its anxiolytic, antinociceptive,
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and antisecretory properties. Researchers should optimize dosages and experimental

conditions based on their specific research objectives and animal models.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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